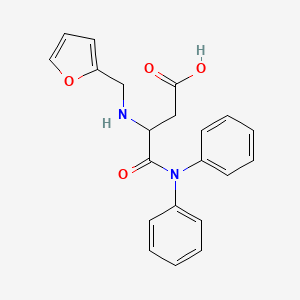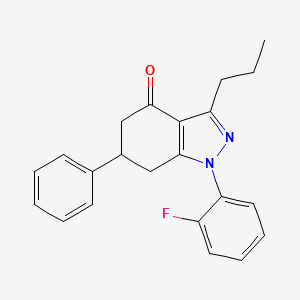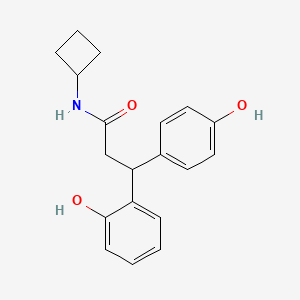![molecular formula C18H23N3O B6031232 N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea (DEPMPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPMPO is a nitroxide spin trap that is used to study the mechanisms of free radical reactions in various biological and chemical systems.
作用機序
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea works by reacting with free radicals to form a stable radical adduct. This adduct can be detected and analyzed using various techniques such as electron paramagnetic resonance (EPR) spectroscopy. This compound has a high affinity for capturing oxygen-centered radicals, such as superoxide and hydroxyl radicals, which are highly reactive and difficult to study using other methods.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. It does not appear to have any toxic effects on cells or tissues, and it does not interfere with normal cellular processes. This makes it an ideal tool for studying free radical reactions in biological systems.
実験室実験の利点と制限
The advantages of using N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea in lab experiments are its high stability, low toxicity, and ability to capture and stabilize free radicals. It is also relatively easy to synthesize and can be used in a variety of systems. The limitations of using this compound include its limited ability to capture certain types of radicals, such as carbon-centered radicals, and its potential to interfere with certain assays or experiments.
将来の方向性
There are several future directions for research involving N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea. One area of interest is the development of new spin traps that are more selective and efficient at capturing specific types of free radicals. Another area of interest is the use of this compound in studying the role of free radicals in various disease states, such as cancer and neurodegenerative disorders. Additionally, this compound could be used in the development of new antioxidant therapies or in the evaluation of the efficacy of existing antioxidant therapies.
合成法
The synthesis of N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea involves the reaction of 4-methylphenyl isocyanate with diethylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with 4-nitroaniline to form this compound. The synthesis of this compound is relatively simple and can be achieved in high yields.
科学的研究の応用
N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea is widely used in scientific research to study free radical reactions in various biological and chemical systems. It is used as a spin trap to capture and stabilize free radicals, which allows for their detection and analysis. This compound has been used to study the mechanisms of free radical reactions in a variety of systems, including biological membranes, proteins, and DNA.
特性
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-21(5-2)17-12-10-16(11-13-17)20-18(22)19-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUIEVGLQVBIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)

![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)
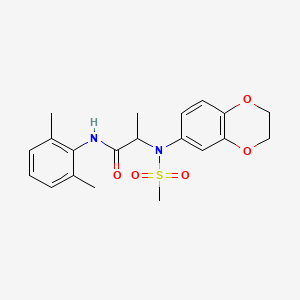
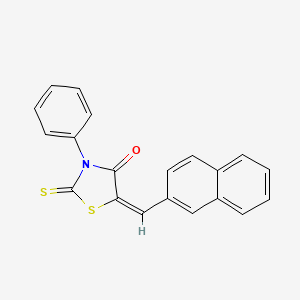
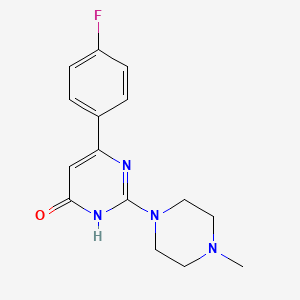
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6031202.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)
